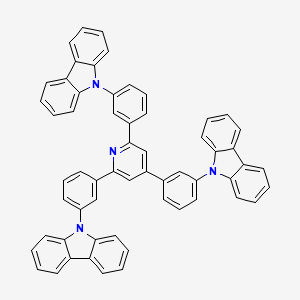
9,9',9''-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole)
Descripción
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is a complex organic compound with a molecular formula of C59H38N4 and a molecular weight of 802.95 . This compound is characterized by its unique structure, which includes three carbazole units connected through a pyridine core via benzene linkers.
Propiedades
Fórmula molecular |
C59H38N4 |
|---|---|
Peso molecular |
803.0 g/mol |
Nombre IUPAC |
9-[3-[2,6-bis(3-carbazol-9-ylphenyl)pyridin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C59H38N4/c1-7-28-54-46(22-1)47-23-2-8-29-55(47)61(54)43-19-13-16-39(34-43)42-37-52(40-17-14-20-44(35-40)62-56-30-9-3-24-48(56)49-25-4-10-31-57(49)62)60-53(38-42)41-18-15-21-45(36-41)63-58-32-11-5-26-50(58)51-27-6-12-33-59(51)63/h1-38H |
Clave InChI |
NBPWEPUOBYJQLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC(=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Attachment of Benzene Linkers: The benzene linkers are then attached to the pyridine core through electrophilic aromatic substitution reactions.
Introduction of Carbazole Units: Finally, the carbazole units are introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
Aplicaciones Científicas De Investigación
9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) is primarily based on its ability to interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modulate the activity of specific proteins, enzymes, and receptors, thereby influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9’- (6-phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1H-indole)
Uniqueness
Compared to similar compounds, 9,9’,9’'-(Pyridine-2,4,6-triyltris(benzene-3,1-diyl))tris(9H-carbazole) stands out due to its unique structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


